(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
CAS No.: 25528-71-6
Cat. No.: VC21540029
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25528-71-6 |
---|---|
Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 g/mol |
IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Standard InChI Key | QNGGSVANUAULGK-QRPNPIFTSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H](C(=O)O)N.Cl |
SMILES | C1CCC(CC1)CC(C(=O)O)N.Cl |
Canonical SMILES | C1CCC(CC1)CC(C(=O)O)N.Cl |
Chemical Properties and Structure
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. The compound's structure features a cyclohexyl group attached to the alpha carbon of the amino acid backbone, which significantly influences its chemical behavior and biological interactions. This structural configuration contributes to the compound's unique chemical and physical properties, making it valuable for diverse research applications.
Structural Characteristics
The compound's full IUPAC name is (2S)-2-amino-3-cyclohexylpropanoic acid;hydrochloride, highlighting its stereochemical configuration with the (S) designation indicating specific spatial arrangement of atoms around the chiral center. The presence of the hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for biological applications and laboratory manipulations.
Physical and Chemical Properties
The key physical and chemical properties of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride are summarized in the following table:
Property | Value |
---|---|
CAS Number | 25528-71-6 |
Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.7 g/mol |
Physical Appearance | Crystalline solid |
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Standard InChIKey | QNGGSVANUAULGK-QRPNPIFTSA-N |
Isomeric SMILES | C1CCC(CC1)CC@@HN.Cl |
The compound contains both amino and carboxylic acid functional groups, which facilitate hydrogen bonding and ionic interactions in biological systems. These structural features enhance the compound's binding affinity and selectivity when interacting with receptors and enzymes, contributing to its biological activity profile.
Biological Activity
The biological activity of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The compound's amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which enhance its binding affinity and selectivity for specific biological targets. These interactions form the basis for the compound's potential applications in physiological and pharmacological research.
Neurotransmitter Interactions
Research indicates that (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride may influence synaptic transmission by interacting with neurotransmitter receptors, potentially modulating pathways related to neurological functions. Studies have shown that this compound can enhance glutamate release in neuronal cultures, suggesting a role in excitatory neurotransmission. This property makes the compound valuable for researching neurological pathways and potential therapeutic applications in neurological disorders.
The compound's effects on neurotransmitter systems may be related to its structural similarity to certain endogenous amino acids involved in neurotransmission. The cyclohexyl group likely contributes to its unique binding properties and receptor specificity, distinguishing it from natural amino acids and giving it distinct pharmacological properties.
Enzyme Inhibition
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride has demonstrated promise as an enzyme inhibitor, which could be relevant in developing therapeutic agents targeting specific biological pathways. The compound has been found to inhibit specific proteases, highlighting its potential in drug development strategies aimed at conditions involving dysregulated proteolytic activity. This enzyme inhibitory activity provides a foundation for exploring the compound's potential in therapeutic applications.
The specificity of enzyme inhibition is likely influenced by the compound's chiral nature and the steric constraints imposed by the cyclohexyl group. These structural features may enable selective targeting of specific enzymes while minimizing interactions with others, potentially reducing off-target effects in biological systems.
Applications in Medicinal Chemistry
The potential applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride in drug development are significant due to its unique structural and biological properties. The compound serves as a valuable tool in medicinal chemistry research, particularly in the development of novel therapeutic agents targeting neurological disorders and conditions involving enzymatic dysregulation.
Structure-Activity Relationship Studies
The compound's well-defined structure and stereochemistry make it valuable for structure-activity relationship (SAR) studies in drug discovery. Researchers can use this compound as a reference point to investigate how structural modifications affect binding affinity, selectivity, and biological activity. This approach facilitates the rational design of novel compounds with enhanced therapeutic properties and reduced side effects.
Industrial Applications
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride is used as a fine chemical intermediate and serves as a main raw material for various chemical synthesis applications . This highlights the compound's utility beyond direct biological applications, extending to its role as a building block in the synthesis of more complex molecules with potential therapeutic value. The compound's well-defined stereochemistry makes it particularly valuable in asymmetric synthesis applications.
Research Findings and Development Status
Current research on (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride focuses on elucidating its mechanisms of action and exploring its potential applications in various therapeutic areas. The compound's interaction with neurotransmitter systems and enzyme inhibition properties have generated particular interest among researchers investigating neurological disorders and proteolytic pathway dysregulation.
Experimental Studies
Experimental studies have demonstrated that (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride can enhance glutamate release in neuronal cultures, suggesting potential applications in conditions characterized by glutamatergic dysfunction. This finding provides a foundation for further investigation into the compound's effects on excitatory neurotransmission and its potential therapeutic applications in neurological disorders.
Research has also identified the compound's ability to inhibit specific proteases, which could be relevant for developing therapeutic strategies targeting conditions involving dysregulated proteolytic activity. The specificity of this inhibition suggests potential applications in precision medicine approaches targeting specific enzymatic pathways.
Research Area | Current Status | Potential Applications |
---|---|---|
Neurotransmitter Modulation | Enhanced glutamate release demonstrated in neuronal cultures | Neurological disorders, particularly those involving glutamatergic dysfunction |
Enzyme Inhibition | Inhibition of specific proteases observed | Conditions involving dysregulated proteolytic activity |
Medicinal Chemistry | Used in structure-activity relationship studies | Development of novel therapeutics with enhanced properties |
Chemical Synthesis | Employed as a fine chemical intermediate | Production of complex molecules with potential therapeutic value |
Structural Comparisons and Analogues
The structural features of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride can be compared with related amino acid derivatives to better understand its unique properties and potential applications. The compound belongs to a broader class of non-proteinogenic amino acids with hydrophobic side chains that have attracted interest in medicinal chemistry and pharmaceutical research.
Relationship to Natural Amino Acids
(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride can be considered a cyclic analogue of leucine or isoleucine, where the aliphatic side chain is replaced by a cyclohexyl group. This structural modification significantly alters the conformational properties and hydrophobicity of the molecule, potentially influencing its interactions with biological targets and its pharmacokinetic profile. The cyclohexyl group provides a more rigid and defined spatial arrangement compared to the flexible aliphatic chains of natural amino acids.
Synthetic Analogues and Derivatives
Various analogues and derivatives of (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride have been synthesized to explore structure-activity relationships and develop compounds with enhanced properties. These modifications typically involve alterations to the cyclohexyl ring (such as substitution or ring size changes) or modifications to the amino acid moiety, including functionalization of the amino or carboxylic acid groups.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume